molecular formula C22H35BClIN2O2Si B1489174 5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1357387-50-8

5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1489174
CAS No.: 1357387-50-8
M. Wt: 560.8 g/mol
InChI Key: HACHMEZZKVDXHV-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C22H35BClIN2O2Si and its molecular weight is 560.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Research

Deeply colored polymers with varying molecular weights were synthesized using a palladium-catalyzed polycondensation method involving similar boronic ester intermediates. These polymers were notable for their solubility in common organic solvents and potential applications in material science due to their color properties and molecular weights (Welterlich, Charov, & Tieke, 2012).

Crystal Structure and DFT Studies

Boric acid ester intermediates with benzene rings, closely related to the compound , were studied for their synthesis, crystal structure, and DFT analysis. This research highlighted the utility of these compounds in understanding molecular structures, electrostatic potential, and physicochemical properties, which could be relevant for designing new materials or drugs (Huang et al., 2021).

Unexpected Bifunctional Building Blocks

The synthesis and characterization of bifunctional building blocks for combinatorial chemistry, which include pyridin-2-ylboron derivatives, suggest the potential of such compounds in creating diverse chemical libraries for pharmaceutical or material science applications (Sopková-de Oliveira Santos et al., 2003).

Properties

IUPAC Name

[5-chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BClIN2O2Si/c1-13(2)30(14(3)4,15(5)6)27-12-11-16-17(18(24)19(25)26-20(16)27)23-28-21(7,8)22(9,10)29-23/h11-15H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACHMEZZKVDXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC(=C2Cl)I)[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BClIN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 3
Reactant of Route 3
5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 4
Reactant of Route 4
5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
Reactant of Route 5
5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
Reactant of Route 6
5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine

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